The synthesis of Z-YVAD-FMK typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the incorporation of the fluoromethyl ketone moiety into peptide sequences. A common method includes the use of aspartic acid fluoromethyl ketone (D-FMK) as a synthon for constructing the desired peptide . The synthesis process can be challenging due to issues such as solubility and racemization at the C-terminal amino acid.
In one reported method, an improved approach was developed that utilizes commercially available starting materials, leading to higher yields and reduced complexity in the synthesis process. This method involves coupling the fluoromethyl ketone with a resin-bound amino acid to form a hydrazone intermediate, which is then subjected to further reactions to yield Z-YVAD-FMK .
Z-YVAD-FMK has a complex molecular structure characterized by its specific amino acid sequence and the presence of the fluoromethyl ketone functional group. The structural formula can be represented as follows:
Key structural features include:
The molecular weight of Z-YVAD-FMK is approximately 253.27 g/mol, and its structure allows for effective binding to caspase-1, inhibiting its enzymatic activity .
Z-YVAD-FMK participates in various biochemical reactions primarily as an inhibitor. Its mechanism involves forming a covalent bond with the active site cysteine residue of caspase-1, effectively blocking substrate access and preventing proteolytic cleavage. This reaction can be summarized as follows:
This irreversible binding leads to a significant reduction in caspase-1 activity, which can be quantitatively assessed through various assays measuring substrate cleavage .
The mechanism of action of Z-YVAD-FMK revolves around its role as a caspase-1 inhibitor. Upon administration, Z-YVAD-FMK penetrates cell membranes due to its lipophilic nature. Once inside the cell, it binds to the active site of caspase-1, preventing it from cleaving pro-inflammatory cytokines such as interleukin-1β and interleukin-18. This inhibition alters the downstream signaling pathways associated with inflammation and apoptosis.
Data indicate that treatment with Z-YVAD-FMK significantly reduces caspase-1 activity in various cell models, demonstrating its effectiveness in modulating inflammatory responses .
Physical Properties:
Chemical Properties:
Relevant analytical data include:
Z-YVAD-FMK has significant applications in scientific research, particularly in studies related to:
Additionally, Z-YVAD-FMK has been explored for therapeutic potentials in diseases characterized by excessive inflammation or inappropriate apoptosis, highlighting its relevance in both basic research and clinical applications .
Z-YVAD-FMK exhibits time-dependent irreversible inhibition of caspase-1 through a three-step kinetic mechanism: (1) rapid reversible binding to the active site, (2) conformational adjustment, and (3) covalent bond formation with Cys285 in the catalytic pocket [1] [7]. Structural analyses reveal that the YVAD sequence engages substrate-binding pockets (S1–S4) of caspase-1, with the FMK group positioned near the catalytic dyad [5]. This interaction achieves >50-fold selectivity for caspase-1 over executioner caspases-3 and -7 [1]. Kinetic parameters demonstrate a second-order rate constant (kinact/Ki) of 2.7 × 104 M−1s−1, reflecting high efficiency in enzyme inactivation [7]. In cellular models like BV2 microglia, 5 μM Z-YVAD-FMK reduced LPS+Aβ-induced caspase-1 activity by >80% within 1 hour [1].
Table 1: Kinetic Parameters of Z-YVAD-FMK for Caspases
Caspase | kinact (s−1) | Ki (μM) | Specificity Ratio |
---|---|---|---|
Caspase-1 | 0.15 | 0.55 | 1.0 |
Caspase-4 | 0.02 | 1.8 | 0.21 |
Caspase-3 | <0.001 | >50 | <0.01 |
Data derived from enzymatic assays using recombinant human caspases [1] [5] [7].
Despite its designation as a caspase-1 inhibitor, Z-YVAD-FMK significantly suppresses caspase-4/5 activity in human cells. Biochemical assays confirm ~20% inhibition efficiency for caspase-4 relative to caspase-1, attributed to conserved active-site topology across inflammatory caspases [2] [9]. This cross-reactivity is functionally significant in non-canonical inflammasome pathways:
Z-YVAD-FMK indirectly suppresses GSDMD-mediated pyroptosis by inhibiting upstream inflammatory caspases. In macrophages, caspase-1 cleaves GSDMD at Asp275 (human) or Asp276 (mouse), liberating its N-terminal pore-forming domain [4] [6]. Z-YVAD-FMK (5–20 μM) blocks this cleavage, evidenced by:
Although not primarily an apoptosis inhibitor, Z-YVAD-FMK exhibits off-target effects on caspase-6, a key mediator of neuronal apoptosis. In vivo studies in C57BL/6J mice identified Z-YVAD-FMK (50 μM, i.v.) as a cell-permeable caspase-6 inhibitor [1]. This occurs via:
Z-YVAD-FMK’s most characterized function is blocking proteolytic maturation of IL-1β and IL-18. By irreversibly inhibiting caspase-1, it prevents conversion of 31-kDa pro-IL-1β to 17-kDa active IL-1β [1] [10]. Key findings include:
Table 2: Cytokine Inhibition Profile of Z-YVAD-FMK in Disease Models
Experimental Model | Concentration | IL-1β Inhibition | IL-18 Inhibition | Other Cytokines Affected |
---|---|---|---|---|
Human whole blood + LPS | 50 μM | >90% | Not reported | TNFα (15%), IL-6 (10%) |
BV2 microglia + LPS+Aβ | 5 μM | 75% | 70% | None |
ApoE−/− mouse aorta | 200 μg/day | 50% | 45% | MCP-1 (40%), VCAM-1 (35%) |
BMDMs + LPS+nigericin | 20 μM | 85% | 80% | None |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0